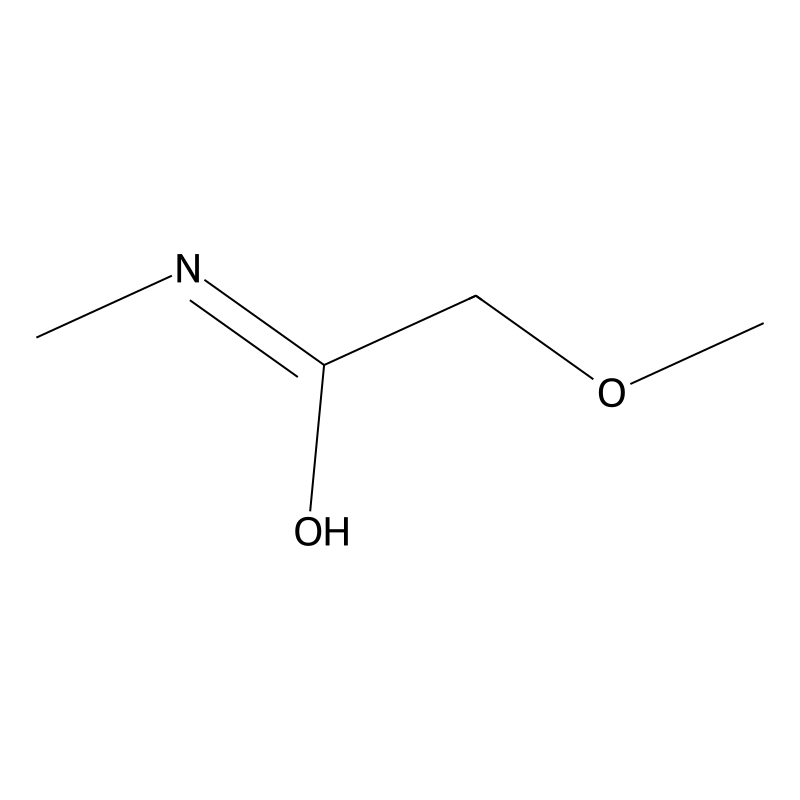2-methoxy-N-methylacetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Marine Natural Products
Scientific Field: Organic Chemistry
Summary of Application: 2-methoxy-N-methylacetamide is used as a simple Weinreb amide in the synthesis of marine natural products .
Results or Outcomes: The use of 2-methoxy-N-methylacetamide in this context aids in the synthesis of marine natural products like myriaporone .
Synthesis of Quorum Sensing Molecules
Scientific Field: Biochemistry
Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Methods of Application: The compound is used as a starting reagent for the one-pot synthesis of PQS .
Results or Outcomes: The synthesis of PQS is crucial for studying the quorum sensing of Pseudomonas aeruginosa, a bacterium that can cause disease in animals, including humans .
Preparation of 2-alkyl-4-quinolones
Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of structurally related 2-alkyl-4-quinolones having biological activity .
Methods of Application: The compound is used as a starting reagent for the synthesis of 2-alkyl-4-quinolones .
Results or Outcomes: The synthesis of 2-alkyl-4-quinolones is crucial for studying their biological activity .
Preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide
Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .
Methods of Application: The compound is used as a starting reagent for the synthesis of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .
Results or Outcomes: The synthesis of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide is crucial for studying its chemical properties .
2-Methoxy-N-methylacetamide, also known as N-methoxy-N-methylacetamide, is an organic compound with the molecular formula and a molecular weight of 103.12 g/mol. This compound features a methoxy group () and an N-methyl group () attached to an acetamide backbone. It appears as a colorless liquid with an aromatic odor and is classified as a flammable liquid. The compound is primarily used in chemical synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
There is no current information available on the specific mechanism of action of 2-methoxy-N-methylacetamide in biological systems.
The synthesis of 2-methoxy-N-methylacetamide can be achieved through several methods:
- From N,O-Dimethylhydroxylamine Hydrochloride: This method involves reacting N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in dichloromethane, facilitated by triethylamine at low temperatures. The reaction yields the desired product after quenching and extraction processes .
- Alternative Synthetic Routes: Various synthetic routes exist, including modifications that utilize different starting materials or solvents to optimize yield and purity .
2-Methoxy-N-methylacetamide finds applications primarily in:
- Organic Synthesis: It serves as a reagent for acetylation reactions.
- Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
- Agrochemicals: Potentially utilized in the formulation of agricultural chemicals due to its reactivity .
Several compounds share structural similarities with 2-methoxy-N-methylacetamide, including:
Each of these compounds exhibits unique properties that differentiate them from 2-methoxy-N-methylacetamide, particularly in terms of reactivity and application potential.








